molecular formula C19H17N3O8S B11040074 ethyl 4-hydroxy-2-(4-nitrophenyl)-5-oxo-1-(4-sulfamoylphenyl)-2,5-dihydro-1H-pyrrole-3-carboxylate

ethyl 4-hydroxy-2-(4-nitrophenyl)-5-oxo-1-(4-sulfamoylphenyl)-2,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11040074
M. Wt: 447.4 g/mol
InChI Key: VKUFFNVBHZSYMQ-UHFFFAOYSA-N
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Description

ETHYL 1-[4-(AMINOSULFONYL)PHENYL]-4-HYDROXY-2-(4-NITROPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups, including an ethyl ester, a sulfonamide, a hydroxyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[4-(AMINOSULFONYL)PHENYL]-4-HYDROXY-2-(4-NITROPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between an α,β-unsaturated carbonyl compound and an amine. This step often requires a catalyst and is carried out under reflux conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

    Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the aromatic amine with a sulfonyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[4-(AMINOSULFONYL)PHENYL]-4-HYDROXY-2-(4-NITROPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

ETHYL 1-[4-(AMINOSULFONYL)PHENYL]-4-HYDROXY-2-(4-NITROPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Materials Science: The unique combination of functional groups makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ETHYL 1-[4-(AMINOSULFONYL)PHENYL]-4-HYDROXY-2-(4-NITROPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through binding interactions facilitated by its functional groups. For example, the sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to the active site of enzymes and block their activity.

Comparison with Similar Compounds

ETHYL 1-[4-(AMINOSULFONYL)PHENYL]-4-HYDROXY-2-(4-NITROPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    ETHYL 2-AMINO-1-[4-(AMINOSULFONYL)PHENYL]-5-OXO-4-(3-PYRIDINYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE: This compound also contains a sulfonamide group and an ethyl ester, but differs in the structure of the core ring system and the presence of a pyridine ring.

    N-{2-[4-(AMINOSULFONYL)PHENYL]ETHYL}-5-METHYL-2-PYRAZINECARBOXAMIDE: This compound features a sulfonamide group and a pyrazine ring, highlighting the diversity of structures that can incorporate sulfonamide functionality.

The uniqueness of ETHYL 1-[4-(AMINOSULFONYL)PHENYL]-4-HYDROXY-2-(4-NITROPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific combination of functional groups and the potential for diverse chemical reactivity and applications.

Properties

Molecular Formula

C19H17N3O8S

Molecular Weight

447.4 g/mol

IUPAC Name

ethyl 4-hydroxy-2-(4-nitrophenyl)-5-oxo-1-(4-sulfamoylphenyl)-2H-pyrrole-3-carboxylate

InChI

InChI=1S/C19H17N3O8S/c1-2-30-19(25)15-16(11-3-5-13(6-4-11)22(26)27)21(18(24)17(15)23)12-7-9-14(10-8-12)31(20,28)29/h3-10,16,23H,2H2,1H3,(H2,20,28,29)

InChI Key

VKUFFNVBHZSYMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)S(=O)(=O)N)O

Origin of Product

United States

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